molecular formula C8H7NO4S B13463722 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid

3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B13463722
M. Wt: 213.21 g/mol
InChI Key: LQCDNBQBBOQQIK-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid, also known as 3-(carboxymethylthio)picolinic acid, is an organic compound with the molecular formula C8H7NO4S. It is a derivative of pyridinecarboxylic acid, characterized by the presence of a carboxymethylsulfanyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with thioglycolic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes, inhibiting or modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Comparison: 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of the carboxymethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

3-(carboxymethylsulfanyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO4S/c10-6(11)4-14-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

LQCDNBQBBOQQIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)SCC(=O)O

Origin of Product

United States

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